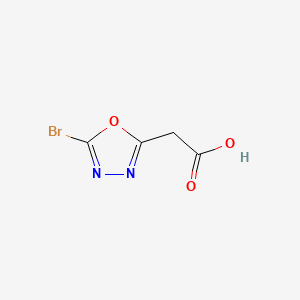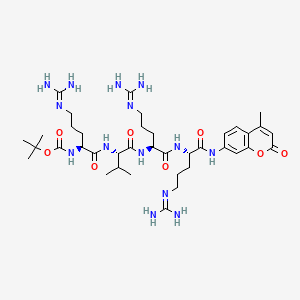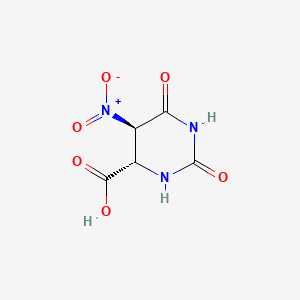
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of hexahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts such as 9-epiquininurea . This method ensures high yield and stereoselectivity at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Termioic acid A: A dihomosesquiterpene with similar structural features.
(4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid: Another hexonic acid derivative with comparable stereochemistry.
Properties
CAS No. |
135576-89-5 |
|---|---|
Molecular Formula |
C5H5N3O6 |
Molecular Weight |
203.11 |
IUPAC Name |
(4S,5R)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2+/m0/s1 |
InChI Key |
SEDWUBYNOPCBAL-NHYDCYSISA-N |
SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
Synonyms |
4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



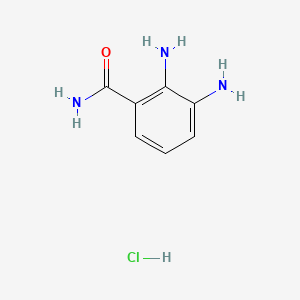
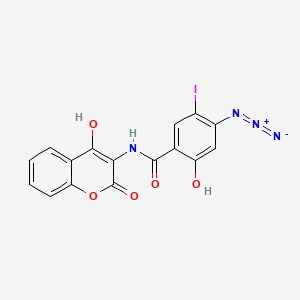
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)

